(4'-Nitro[1,1'-biphenyl]-4-yl)methanol CAS number and identifiers
(4'-Nitro[1,1'-biphenyl]-4-yl)methanol CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol, a biphenyl derivative of interest in chemical and pharmaceutical research. This document details the compound's identifiers, physicochemical properties, a proposed synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction, and methods for its characterization. Furthermore, a conceptual framework for its potential biological mechanism of action is presented, drawing from the known bioactivities of related nitro-biphenyl compounds.
Compound Identification and Properties
(4'-Nitro[1,1'-biphenyl]-4-yl)methanol is a bifunctional organic molecule featuring a biphenyl core, a nitro group, and a hydroxymethyl group. These functional groups impart distinct chemical properties that make it a versatile intermediate for the synthesis of more complex molecules and a candidate for biological evaluation.
Identifiers and Physicochemical Data
A summary of the key identifiers and physicochemical properties for (4'-Nitro[1,1'-biphenyl]-4-yl)methanol is presented in Table 1.
| Identifier/Property | Value |
| CAS Number | 62037-99-4[1][2] |
| Molecular Formula | C₁₃H₁₁NO₃[1] |
| Molar Mass | 229.23 g/mol |
| Melting Point | 165 °C |
| Alternate Name | 4-(4-Nitrophenyl)benzyl alcohol[1] |
Synthesis and Characterization
Proposed Synthetic Protocol: Suzuki-Miyaura Coupling
This proposed protocol involves the coupling of (4-(hydroxymethyl)phenyl)boronic acid with 1-bromo-4-nitrobenzene.
Materials:
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(4-(hydroxymethyl)phenyl)boronic acid
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1-bromo-4-nitrobenzene
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
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Water
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask, combine (4-(hydroxymethyl)phenyl)boronic acid (1.2 equivalents), 1-bromo-4-nitrobenzene (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
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Add a 3:1 mixture of toluene and ethanol, followed by a 1 M aqueous solution of potassium carbonate.
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Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
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Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure (4'-Nitro[1,1'-biphenyl]-4-yl)methanol.
Characterization
The identity and purity of the synthesized (4'-Nitro[1,1'-biphenyl]-4-yl)methanol can be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the two phenyl rings, a singlet for the benzylic methylene protons, and a singlet for the hydroxyl proton.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the hydroxyl (O-H stretch), nitro (N-O asymmetric and symmetric stretches), and aromatic C-H groups.
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Melting Point Analysis: The melting point of the purified compound should be sharp and consistent with the literature value.
Logical and Mechanistic Diagrams
The following diagrams, generated using the DOT language, illustrate the relationships between the compound's identifiers and a conceptual model of its potential biological activity.
